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aminocyclopentanecarboxylic acid

Cat. No.: B1336901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(1R,2R)-2-aminocyclopentanecarboxylic acid, a conformationally constrained cyclic β-amino

acid of significant interest in peptidomimetics and drug design. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for (1R,2R)-2-aminocyclopentanecarboxylic acid are

summarized in the tables below. This information is critical for the identification,

characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom in the molecule. The data presented here are for

the enantiomeric compound (1S,2S)-2-aminocyclopentanecarboxylic acid, which is expected to
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have identical NMR spectra to the (1R,2R) enantiomer when measured in an achiral solvent

such as D₂O.[1][2]

Table 1: ¹H NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.88 q 7.4 CHNH₂

2.90–2.97 m - CHCO₂H

2.13–2.23 m - CH₂

1.66–1.91 m - CH₂CH₂

Solvent: D₂O, Spectrometer Frequency: 400 MHz. Note: Amine (NH₂) and carboxylic acid

(CO₂H) protons are typically not observed in D₂O due to deuterium exchange.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Chemical Shift (δ) ppm Assignment

177.1 C=O

53.9 CH-NH₂

48.2 CH-CO₂H

30.4 CH₂

28.6 CH₂

22.7 CH₂

Solvent: D₂O, Spectrometer Frequency: 100 MHz.[1][2]

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for (1R,2R)-2-aminocyclopentanecarboxylic acid
is not readily available in the reviewed literature, the expected characteristic absorption bands
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can be predicted based on the functional groups present in the molecule. As a solid, the amino

acid is expected to exist in its zwitterionic form.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber
Range (cm⁻¹)

Intensity Vibration Type Functional Group

3100 - 2500 Broad, Strong

O-H stretch (from

COOH), N-H stretch

(from NH₃⁺)

Carboxylic acid,

Ammonium ion

~1600 Strong
N-H bend

(asymmetric)
Ammonium ion (NH₃⁺)

~1580 Strong
C=O stretch

(asymmetric)
Carboxylate (COO⁻)

~1500 Moderate N-H bend (symmetric) Ammonium ion (NH₃⁺)

~1410 Moderate
C=O stretch

(symmetric)
Carboxylate (COO⁻)

~1300 Moderate C-O stretch Carboxylate (COO⁻)

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the

molecular mass, which is invaluable for confirming the elemental composition of a compound.

Table 4: High-Resolution Mass Spectrometry Data

Ionization
Mode

Mass-to-
Charge Ratio
(m/z)

Formula
Calculated
Mass

Found Mass

ESI [M+H]⁺ C₆H₁₂NO₂ 130.0868 130.0865

Technique: Electrospray Ionization (ESI).[1][2]
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Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of

(1R,2R)-2-aminocyclopentanecarboxylic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (1R,2R)-2-
aminocyclopentanecarboxylic acid in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure

complete dissolution, using gentle vortexing if necessary. Transfer the solution to a standard

5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the probe for the D₂O sample to achieve optimal magnetic field

homogeneity.

Set the sample temperature to a constant value, typically 298 K (25 °C).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Apply a solvent suppression technique to attenuate the residual HDO signal.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to an internal or external standard. For D₂O, the residual HDO

peak can be set to 4.79 ppm.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum using a suitable method for D₂O solutions.

IR Spectroscopy Protocol
Sample Preparation (Solid State):

KBr Pellet Method: Mix a small amount of the finely ground solid sample (approx. 1-2 mg)

with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture

thoroughly to ensure a homogenous dispersion. Press the mixture into a thin, transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure using the anvil to ensure good contact between the

sample and the crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal.

Data Acquisition:

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a

small amount of an acid like formic acid to promote protonation for positive ion mode.

Instrument Setup:

Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, equipped with an electrospray ionization (ESI) source.

Calibrate the mass spectrometer using a known calibration standard to ensure high mass

accuracy.

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to

optimal values for the analyte.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

or through a liquid chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to detect the protonated molecule

[M+H]⁺.

Acquire data over a mass range that includes the expected m/z of the analyte.

Data Analysis:

Determine the accurate m/z of the molecular ion peak.

Use the instrument's software to calculate the elemental composition based on the

accurate mass measurement and compare it to the theoretical composition of C₆H₁₁NO₂.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a chemical compound like (1R,2R)-2-aminocyclopentanecarboxylic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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